molecular formula C4H7F2N B11763097 3,3-Difluoro-2-methyl-azetidine

3,3-Difluoro-2-methyl-azetidine

Cat. No.: B11763097
M. Wt: 107.10 g/mol
InChI Key: KKGBXWWINMKIKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methyl-azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-difluoro-2-methyl-1-aminopropane with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyl-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted azetidines, while ring-opening reactions can produce linear amines .

Mechanism of Action

Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

3,3-difluoro-2-methylazetidine

InChI

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3

InChI Key

KKGBXWWINMKIKP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1)(F)F

Origin of Product

United States

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